molecular formula C21H22N2 B3056923 N-tritylethylenediamine CAS No. 75257-79-3

N-tritylethylenediamine

Cat. No.: B3056923
CAS No.: 75257-79-3
M. Wt: 302.4 g/mol
InChI Key: DFCDLLNULGMFAS-UHFFFAOYSA-N
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Description

N-tritylethylenediamine is an organic compound with the molecular formula C21H22N2. It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a trityl group (triphenylmethyl group). This compound is known for its unique chemical properties and has found applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tritylethylenediamine can be synthesized through the reaction of ethylenediamine with trityl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as a white crystalline solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The use of larger reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-tritylethylenediamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it back to ethylenediamine derivatives.

    Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution can produce a variety of substituted ethylenediamine derivatives .

Scientific Research Applications

N-tritylethylenediamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a protecting group for amines.

    Biology: It serves as a reagent in the synthesis of biologically active compounds.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which N-tritylethylenediamine exerts its effects involves its ability to act as a ligand, forming stable complexes with metal ions. This property is exploited in various catalytic and synthetic processes. The trityl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’-Trimethylethylenediamine
  • N,N,N’-Triethylethylenediamine
  • N,N,N’,N’-Tetramethylethylenediamine

Uniqueness

N-tritylethylenediamine is unique due to the presence of the trityl group, which imparts distinct steric and electronic properties. This makes it particularly useful as a protecting group and in the formation of stable metal complexes. Compared to other ethylenediamine derivatives, its bulkier structure can lead to different reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

N'-tritylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,23H,16-17,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCDLLNULGMFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383198
Record name N-tritylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75257-79-3
Record name N-tritylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

C21H22N2 (288.42); RF=0.21 (DCM/MeOH 5:1, v/v); spot stains with ninhydrin spray or with HCl vapour); N-(4-monomethoxytrityl)ethylenediamine; C22H24N2O (332.45); RF=0.21 (DCM/MeOH 5:1, v/v); spot stains with ninhydrin spray or with HCl vapour); N-(4,4′-dimethoxytrityl)ethylenediamine; C23H26N2O2 (362.48); RF=0.22 (DCM/MeOH 5:1, v/v); spot stains with ninhydrin spray or with HCl vapour).
[Compound]
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C21H22N2
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N-(4-monomethoxytrityl)ethylenediamine
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C22H24N2O
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N-(4,4′-dimethoxytrityl)ethylenediamine
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C23H26N2O2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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